molecular formula C13H21N7O3S B11072938 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11072938
M. Wt: 355.42 g/mol
InChI Key: NWGBMYKWSMXEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine with appropriate sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted triazine derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to various enzymes and receptors

Properties

Molecular Formula

C13H21N7O3S

Molecular Weight

355.42 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetohydrazide

InChI

InChI=1S/C13H21N7O3S/c14-18-10(21)9-24-13-16-11(19-1-5-22-6-2-19)15-12(17-13)20-3-7-23-8-4-20/h1-9,14H2,(H,18,21)

InChI Key

NWGBMYKWSMXEIT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SCC(=O)NN)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.